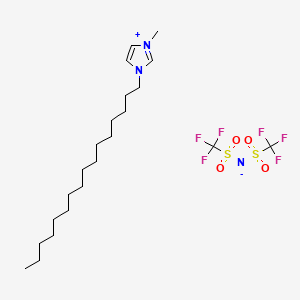

1-Hexadecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hexadecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide is a 1-alkyl-3-methylimidazolium based ionic liquid . It is a solid-phase ionic organic material under ambient temperature and is considered as a kind of “frozen” ionic liquid . The solubility of gases such as oxygen and methane in HMIM TFS can be improved in the presence of carbon dioxide .

Molecular Structure Analysis

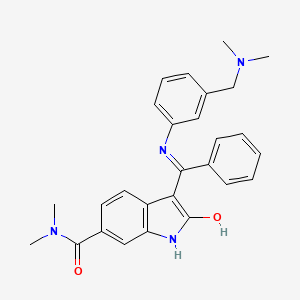

The molecular structure of 1-Hexadecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide is complex, with a large number of atoms and functional groups. The molecule has a long alkyl chain attached to an imidazolium ring, which carries a positive charge. The negative charge is carried by the bis(trifluoromethylsulfonyl)imide anion .Physical And Chemical Properties Analysis

1-Hexadecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide is a solid-phase ionic organic material under ambient temperature . It has a molecular weight of 587.7 g/mol .Scientific Research Applications

Polymer Electrolytes for Energy Storage

1-Hexadecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: has been utilized in the development of gel polymer electrolytes (GPEs). These GPEs are significant for their application in zinc-ion conducting poly(vinyl chloride)/poly(ethyl methacrylate) blend-based polymer electrolytes. The addition of this ionic liquid enhances the number of free zinc ions, thereby enriching the ionic conductivity, which is crucial for the performance of zinc battery systems .

Thermal Safety in Construction Materials

The compound’s thermal safety characteristics are essential for its use in sustainable construction materials. A study has presented a novel non-linear fitting approach to investigate the thermal behavior of this ionic liquid, providing precise thermal safety data. This is particularly important for ensuring safety in processing environments at elevated temperatures .

Electrolytes in Battery Systems

This ionic liquid exhibits properties such as high thermal stability and high ionic conductivity, making it suitable as an electrolyte in lithium/sodium ion batteries. Its stability and conductivity are vital for the efficiency and longevity of these battery systems .

Solvent for Synthesis of Conducting Polymers

Due to its non-volatility and high thermal stability, DTXSID4049298 is used as a medium for the synthesis of conducting polymers. These polymers have applications in various electronic devices, where stable and efficient charge transport is required .

Intercalation Electrode Materials

The compound serves as a solvent in the intercalation of electrode materials. Intercalation materials are used in batteries to improve the storage capacity and the rate at which the battery can charge and discharge .

Next-Generation Li-ion Battery Electrolytes

Research has been conducted using both density functional theory (DFT) and molecular dynamics (MD) to provide insights into the interactions of DTXSID4049298 in the presence of co-solvent mixtures targeted for applications in next-generation Li-ion battery electrolytes .

properties

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;1-hexadecyl-3-methylimidazol-3-ium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H39N2.C2F6NO4S2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-19-18-21(2)20-22;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h18-20H,3-17H2,1-2H3;/q+1;-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEKPEVWFUIKZFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39F6N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4049298 |

Source

|

| Record name | 1-Hexadecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

587.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Hexadecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | |

CAS RN |

404001-50-9 |

Source

|

| Record name | 1-Hexadecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4-Dioctyl-4H-silolo[3,2-b:4,5-b']dithiophene](/img/structure/B566141.png)

![N-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxan-5-yl]-carbamic Acid Benzyl Ester](/img/structure/B566142.png)

![2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethyl Nitrate](/img/no-structure.png)